molecular formula C20H23FN2 B2580226 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 414875-30-2

1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B2580226
CAS No.: 414875-30-2
M. Wt: 310.416
InChI Key: RNMWLYVAYJCADO-QPJJXVBHSA-N
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Description

1-(4-Fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS 414875-30-2) is a synthetic organic compound featuring a piperazine core that is differentially substituted with a 4-fluorobenzyl group and a trans-(E)-cinnamyl group. The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties and bioavailability of drug-like molecules by modulating solubility . The specific structural motif of the 4-fluorobenzylpiperazine is recognized in scientific literature as a key pharmacophoric feature for the inhibition of the enzyme tyrosinase (TYR) . Tyrosinase is a rate-limiting enzyme in melanogenesis, and its inhibitors are investigated as potential therapeutic agents for hyperpigmentation disorders and as skin-whitening agents . Furthermore, piperazine derivatives, in general, demonstrate a broad spectrum of biological activities, making them valuable scaffolds in the development of compounds for various research areas, including antitumor, antibacterial, and anti-inflammatory applications . This reagent is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, human, or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMWLYVAYJCADO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and piperazine.

    Reaction Conditions: The reaction between 4-fluorobenzyl chloride and piperazine is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.

    Formation of Intermediate: The intermediate product is then reacted with cinnamaldehyde under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flunarizine: [1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine]

  • Structural Differences: Flunarizine features a bis(4-fluorophenyl)methyl group at N1, whereas the target compound has a 4-fluorobenzyl group.
  • Activity : Flunarizine is a potent calcium channel blocker and sodium channel antagonist, with 85% oral bioavailability and hepatic metabolism via N-dealkylation . The target compound’s simplified benzyl group may enhance metabolic stability or alter tissue distribution.

(Z)-Isomer of Flunarizine

  • The (Z)-isomer of flunarizine, synthesized as a hydrochloride salt, demonstrates reduced biological efficacy compared to the (E)-isomer, underscoring the importance of stereochemistry in cinnamyl-containing piperazines .

Antibacterial Cinnamyl Piperazines

  • Derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound’s 4-fluoro substitution may enhance membrane permeability compared to methoxy or chloro substituents, though direct antibacterial data are lacking .

Histamine H3 Receptor Antagonists

  • Piperazines with trifluoromethylbenzyl or phenoxyheptyl groups show histamine H3 receptor antagonism. The target compound’s cinnamyl group may confer divergent receptor selectivity, favoring calcium channels over histaminergic pathways .

PARP Inhibitors with Piperazine Moieties

  • Compounds like KU-0059436 (Olaparib) incorporate piperazine rings but target poly(ADP-ribose) polymerase (PARP). While structurally distinct, these highlight the versatility of piperazine in drug design .

Structural and Pharmacokinetic Comparison Table

Compound Name N1 Substituent N4 Substituent Key Activity Oral Bioavailability References
1-(4-Fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine 4-Fluorobenzyl (E)-3-phenylprop-2-en-1-yl Calcium channel modulation (inferred) Not reported
Flunarizine Bis(4-fluorophenyl)methyl (E)-3-phenylprop-2-en-1-yl Calcium channel blocker, migraine prophylaxis 85%
(Z)-Flunarizine Bis(4-fluorophenyl)methyl (Z)-3-phenylprop-2-en-1-yl Reduced activity Not reported
(2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine 2-Methoxyphenyl (E)-3-(2-chlorophenyl)prop-2-enyl Antibacterial Not reported
1-(2-Trifluoromethylbenzyl)-4-(3-methylbenzyl)piperazine 3-Methylbenzyl 2-Trifluoromethylbenzyl Histamine H3 antagonism Not reported

Key Research Findings

  • Stereochemical Specificity : The (E)-configuration of the cinnamyl group is essential for calcium channel blockade, as (Z)-isomers exhibit diminished potency .
  • Substituent Effects : Bulkier N1 groups (e.g., bis(4-fluorophenyl)methyl in flunarizine) enhance calcium channel affinity but may reduce metabolic stability compared to smaller groups like 4-fluorobenzyl .
  • Antibacterial Potential: Cinnamyl piperazines with electron-withdrawing groups (e.g., Cl, F) show promise for antibacterial applications, though the target compound’s efficacy remains unstudied .

Biological Activity

1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a compound of interest due to its potential biological activities, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin production. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C26H26F2N2C_{26}H_{26}F_2N_2, with a molecular weight of approximately 404.49 g/mol. The compound features a piperazine ring substituted with a 4-fluorobenzyl group and a phenylpropene moiety.

Tyrosinase Inhibition

Tyrosinase (TYR) is a key enzyme in the biosynthesis of melanin, and its inhibition is a therapeutic strategy for hyperpigmentation disorders. Research indicates that derivatives of 4-(4-fluorobenzyl)piperazine exhibit significant inhibitory effects on TYR from Agaricus bisporus and human sources.

Key Findings:

  • A study reported that certain derivatives achieved low micromolar IC50 values, indicating strong inhibitory potential against TYR activity. For instance, compound 5c was identified as a competitive inhibitor with an IC50 value demonstrating effective enzyme inhibition at low concentrations .

Table 1: IC50 Values of Selected Derivatives

CompoundIC50 (μM)Mechanism of Action
5a20.5Competitive
5b15.8Competitive
5c10.2Competitive
940.4Least effective

Cytotoxicity and Antimelanogenic Effects

In addition to inhibiting TYR, some derivatives were evaluated for cytotoxicity using B16F10 melanoma cells. Notably, compound 26 exhibited no cytotoxic effects while effectively reducing melanin production, highlighting its potential as a safe therapeutic agent .

Docking studies have elucidated the binding modes of these compounds within the active site of TYR. The binding interactions suggest that the presence of the fluorobenzyl moiety plays a crucial role in enhancing the affinity for the enzyme's active site, effectively preventing substrate binding .

Study on Piperazine Derivatives

A comprehensive study explored various piperazine derivatives, including those similar to this compound. The research focused on their structure-activity relationships (SAR) and highlighted how modifications in the aromatic tail influenced their inhibitory potency against TYR .

Kinetic Studies

Kinetic analyses using Lineweaver-Burk plots provided insights into the mode of inhibition for selected compounds. The results confirmed that compounds like 23 and 25 acted as competitive inhibitors, affecting diphenolase activity significantly at varying substrate concentrations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, and how are reaction conditions tailored to improve yields?

  • Methodology : The compound is synthesized via nucleophilic substitution and coupling reactions. For example, fluorobenzyl-piperazine derivatives are reacted with propargyl bromide in DMF using K₂CO₃ as a base, followed by click chemistry with azide derivatives in the presence of CuSO₄·5H₂O and sodium ascorbate . Key parameters include:

  • Solvent selection (DMF for solubility and reactivity).
  • Temperature control (room temperature for 6–7 hours to avoid side reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
    • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) and using anhydrous Na₂SO₄ for drying improves purity and yield .

Q. Which spectroscopic and computational techniques are critical for structural characterization?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assigns protons and carbons in the fluorobenzyl and cinnamyl moieties .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
    • Computational Methods :
  • Density Functional Theory (DFT) : Validates electronic properties and geometric optimization .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., Acta Crystallographica data for related fluorophenyl-piperazines) .

Q. What in vitro assays evaluate the compound’s pharmacological potential?

  • Biological Screening :

  • Antimicrobial Activity : Bacterial biofilm quantification (e.g., against Staphylococcus aureus) .
  • Antioxidant Assays : DPPH radical scavenging to assess free radical neutralization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MBA-MB-231) to measure IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications at the piperazine core influence biological activity and selectivity?

  • SAR Insights :

  • Fluorobenzyl Group : Enhances lipophilicity and target binding (e.g., tyrosine kinase inhibition via π-π stacking) .
  • Cinnamyl Side Chain : The (E)-configuration improves steric complementarity with hydrophobic pockets in targets like G-protein-coupled receptors .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F) at the 4-position of benzyl improve metabolic stability, while bulky substituents on piperazine reduce DPP-IV inhibitory activity .
    • Data Contradiction : Beta-cyclodextrin modifications reduce toxicity but decrease bioactivity, highlighting a trade-off between safety and efficacy .

Q. What computational approaches elucidate target interactions and mechanism of action?

  • Molecular Docking :

  • Kinase Inhibition : The fluorobenzyl fragment forms hydrogen bonds with ATP-binding sites in tyrosine kinases, validated using AutoDock Vina .
  • G-Quadruplex DNA Binding : Piperazine-protonated ND ligands stack with guanine quartets, as shown in MD simulations .
    • Dynamic Studies :
  • Metabolic Stability : CYP450 isoform docking predicts oxidation sites (e.g., piperazine N-methylation) .

Q. How does the compound compare to analogs in pharmacokinetics and toxicity profiles?

  • Toxicity Screening :

  • In Vitro : Low cytotoxicity (IC₅₀ > 50 μM) in non-cancerous cell lines .
  • In Vivo : Piperazine derivatives exhibit LD₅₀ > 500 mg/kg in rodent models, suggesting favorable safety .
    • Metabolic Stability : Microsomal assays show t₁/₂ > 60 minutes due to fluorobenzyl’s resistance to oxidative degradation .

Future Research Directions

  • Mechanistic Studies : Elucidate apoptosis induction pathways (e.g., caspase-3 activation in MBA-MB-231 cells) .
  • In Vivo Efficacy : Evaluate blood-brain barrier penetration for neurological applications (e.g., calcium channel blocking akin to Flunarizine) .
  • Polypharmacology : Explore dual-target inhibition (e.g., kinase and GPCR targets) using fragment-based drug design .

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